2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an indole group, and a dimethylamino group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The presence of an indole group in the molecule suggests that it might have interesting electronic properties. Indole is a fused ring structure that is part of many biologically active molecules, and it can participate in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could undergo a variety of reactions. For example, the sulfonyl group could potentially be replaced with other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. Some general predictions can be made based on these groups - for example, the presence of a sulfonyl group suggests that the compound might be quite polar, and therefore soluble in polar solvents .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-[4-(dimethylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-28(2)20-13-11-19(12-14-20)27-25(30)16-29-15-24(21-8-4-6-10-23(21)29)33(31,32)17-18-7-3-5-9-22(18)26/h3-15H,16-17H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEGSAZHHCVNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-(dimethylamino)phenyl)acetamide |
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